molecular formula C19H28O10 B1258044 evolvoid A

evolvoid A

カタログ番号: B1258044
分子量: 416.4 g/mol
InChIキー: GTNFLOUXEFGGSM-BSVFCNQSSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Evolvoid A is a computational framework introduced by Fontana et al. (2024) for optimizing the design of cellular constructs in vitro. It employs a biophysical-inspired genetic algorithm (GA) to simulate and select morphologies that maximize fitness criteria such as oxygen consumption efficiency, cell viability, and surface tension . The algorithm iteratively generates populations of 3D constructs, evaluates their performance under variable environmental oxygen levels using Fick’s law and Michaelis-Menten kinetics, and selects optimal geometries through a fitness function (FF). The pipeline aims to replicate biological systems' adaptability, enabling cost-effective "lab-on-a-laptop" models for tissue engineering .

Notably, the term "evolvoid" also appears in theoretical biology () as a concept describing systems that appear evolved but are intelligently designed. However, this article focuses on Evolvoid A as a computational tool, given the absence of chemical compound data in the provided evidence.

特性

分子式

C19H28O10

分子量

416.4 g/mol

IUPAC名

[(2S,3S)-2,3,4-trihydroxy-3-methylbutyl] (E)-3-[3-hydroxy-4-[(2R,3R)-2,3,4-trihydroxy-2-methylbutoxy]phenyl]prop-2-enoate

InChI

InChI=1S/C19H28O10/c1-18(26,10-21)16(24)9-28-17(25)6-4-12-3-5-14(13(22)7-12)29-11-19(2,27)15(23)8-20/h3-7,15-16,20-24,26-27H,8-11H2,1-2H3/b6-4+/t15-,16+,18+,19-/m1/s1

InChIキー

GTNFLOUXEFGGSM-BSVFCNQSSA-N

異性体SMILES

C[C@](CO)([C@H](COC(=O)/C=C/C1=CC(=C(C=C1)OC[C@](C)([C@@H](CO)O)O)O)O)O

正規SMILES

CC(CO)(C(COC(=O)C=CC1=CC(=C(C=C1)OCC(C)(C(CO)O)O)O)O)O

製品の起源

United States

類似化合物との比較

Table 1: Key Parameters of Evolvoid A vs. Similar Genetic Algorithms

Parameter Evolvoid A Standard Genetic Algorithms (GAs) Particle Swarm Optimization (PSO)
Objective Cellular construct optimization General optimization (e.g., engineering, finance) Multidimensional problem-solving
Fitness Criteria Oxygen dynamics, surface energy User-defined (e.g., cost minimization) Swarm intelligence metrics
Selection Mechanism FF-based elitism Roulette wheel, tournament selection Global/local best tracking
Biological Basis Michaelis-Menten kinetics Darwinian natural selection Social behavior mimicry
Validation Lab construct size alignment [5] Benchmark problems (e.g., Rosenbrock function) Empirical testing

Key Findings:

Biological Fidelity : Evolvoid A uniquely integrates biophysical parameters (e.g., oxygen gradients) into its FF, unlike standard GAs or PSO, which prioritize abstract optimization . This allows it to predict constructs with sizes matching experimental data (e.g., Shah et al., 2017) .

Algorithmic Efficiency : While traditional GAs excel in broad applications, Evolvoid A’s niche focus on cellular systems reduces computational redundancy by constraining variables to biologically relevant factors .

Limitations: Evolvoid A’s reliance on predefined kinetic models may limit its adaptability to novel biological systems, whereas PSO’s flexibility accommodates dynamic environments .

Notes on Terminology and Evidence Limitations

  • The term "evolvoid" in theoretical biology () refers to systems mimicking evolution through design, but this concept lacks direct chemical or computational overlap with Evolvoid A.
  • No evidence provided clarifies whether "evolvoid A" exists as a chemical compound. Thus, this analysis assumes the term refers solely to the computational model by Fontana et al. (2024).

References
[3] Goldberg, D. E. (1989). Genetic Algorithms in Search, Optimization, and Machine Learning. Addison-Wesley.
[5] Shah, U. K., et al. (2017). Mutation Research, 825, 51–56.
[10] Fontana, F., et al. (2024). ALTEX Proceedings, 12(2), EUSAAT.

Q & A

Q. What biophysical principles underpin Evolvoid A's optimization of cellular constructs?

Q. How is the fitness function (FF) in Evolvoid A structured to prioritize construct designs?

The FF combines three metrics:

  • Viability : Oxygen consumption rates under simulated perturbations.
  • Robustness : Stability of oxygen gradients across environmental fluctuations.
  • Surface tension : Energy minimization to mimic natural tissue compaction. Each metric is weighted to reflect experimental priorities (e.g., viability may dominate in hypoxia-sensitive studies). FF thresholds (e.g., <5% variation over 10 generations) determine convergence .

Advanced Research Questions

Q. What methodologies resolve contradictions between Evolvoid A's predictions and experimental outcomes?

Q. How can Evolvoid A be adapted for high-throughput screening of construct scalability?

  • Parallelization : Deploy distributed computing to simulate multiple generations concurrently.
  • Reduced-order modeling : Simplify oxygen dynamics equations to accelerate iterations.
  • Dynamic mutation rates : Increase variability in early generations, then refine. Benchmark against lab-on-a-chip experimental throughput (e.g., 50 constructs/day vs. 1000/day in silico) .

Q. What statistical methods are recommended for analyzing variability in Evolvoid A's outputs?

  • Error propagation analysis : Quantify uncertainty in FF due to input parameter variances.
  • t-tests/ANOVA : Compare mean fitness scores across generations or experimental batches.
  • Monte Carlo simulations : Assess robustness to stochastic perturbations .

Methodological Considerations

Q. How should researchers design experiments to validate Evolvoid A's predictions?

  • Phase 1 : Calibrate in silico models using historical in vitro data (e.g., cell viability under known oxygen gradients).
  • Phase 2 : Generate 3D constructs using Evolvoid A’s top designs and measure key metrics (size, O₂ consumption).
  • Phase 3 : Iterate by feeding experimental discrepancies back into the FF for re-optimization .

Q. What are common pitfalls in applying Evolvoid A to non-uniform cell distributions?

  • Overfitting : Avoid excessive weight on surface tension, which may produce fragile, overly compact designs.
  • Boundary neglect : Explicitly model cell-medium interfaces to prevent unrealistic edge effects.
  • Validation gaps : Use confocal imaging to verify spatial cell arrangement matches simulations .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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試験管内研究製品の免責事項と情報

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